molecular formula C9H12N2O4S2 B023725 2,4-Dithiouridine CAS No. 13239-96-8

2,4-Dithiouridine

Cat. No.: B023725
CAS No.: 13239-96-8
M. Wt: 276.3 g/mol
InChI Key: OKYRYFXQZRFDQL-XVFCMESISA-N
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Description

2,4-Dithiouridine is a modified nucleoside derived from uridine, where the oxygen atoms at positions 2 and 4 of the uracil ring are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dithiouridine typically involves the modification of uridine. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to yield the free this compound nucleoside .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dithiouridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different thiol derivatives.

    Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dithiouridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.

    Biology: The compound is studied for its role in RNA structure and function, particularly in the context of RNA-protein interactions and RNA stability.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of novel materials and as a reagent in various chemical processes

Comparison with Similar Compounds

  • 2-Thiouracil
  • 4-Thiouracil
  • 2,4-Dithiouracil

Comparison: 2,4-Dithiouridine is unique due to the presence of two sulfur atoms, which significantly alter its chemical and biological properties compared to its analogs. For instance, 2-Thiouracil and 4-Thiouracil have only one sulfur atom, leading to different reactivity and interaction profiles. The dual sulfur substitution in this compound enhances its ability to form stable complexes with proteins and other biomolecules, making it a valuable tool in biochemical research .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRYFXQZRFDQL-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927654
Record name 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13239-96-8
Record name 2,4-Dithiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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